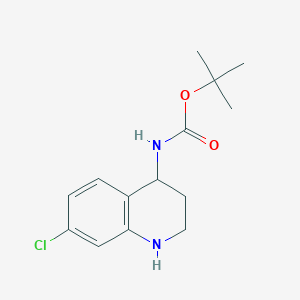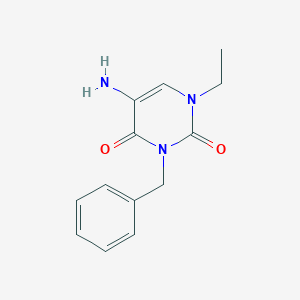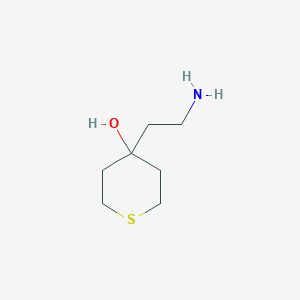
1-(1H-Imidazol-2-YL)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-YL)cyclopentan-1-amine is a compound that features an imidazole ring fused to a cyclopentane ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This structure is significant in various biological and chemical contexts due to its unique properties and reactivity .
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-YL)cyclopentan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1-(1H-Imidazol-2-YL)cyclopentan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-Imidazol-2-YL)cyclopentan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-YL)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis . The compound can also interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1H-Imidazol-2-YL)cyclopentan-1-amine can be compared with other imidazole-containing compounds, such as:
1H-Imidazole: A simpler structure with similar reactivity but lacking the cyclopentane ring.
2-(1H-Imidazol-2-yl)ethanamine: Contains an ethyl chain instead of a cyclopentane ring, leading to different physical and chemical properties.
1-(1H-Imidazol-2-yl)cyclohexan-1-amine: Similar structure with a cyclohexane ring, which may exhibit different steric and electronic effects.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H13N3/c9-8(3-1-2-4-8)7-10-5-6-11-7/h5-6H,1-4,9H2,(H,10,11) |
InChI Key |
YXGADAWJFSBOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
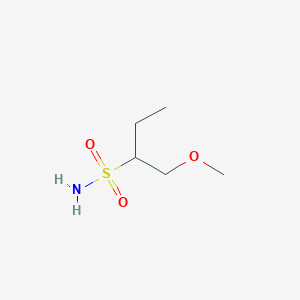
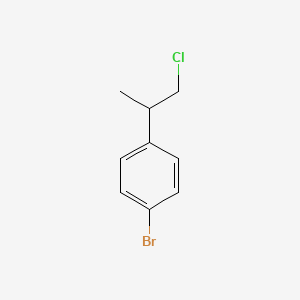
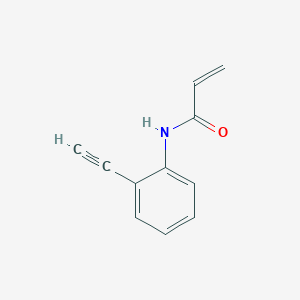
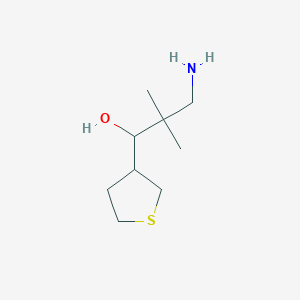
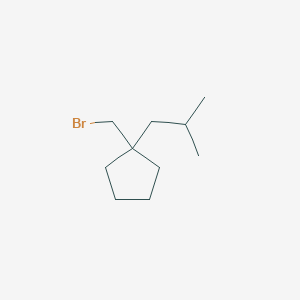
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
